(s)-2-(1-Amino-2-hydroxyethyl)-4-bromophenol
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Overview
Description
(s)-2-(1-Amino-2-hydroxyethyl)-4-bromophenol is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a bromine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-(1-Amino-2-hydroxyethyl)-4-bromophenol typically involves the following steps:
Bromination: The starting material, phenol, undergoes bromination to introduce a bromine atom at the para position.
Amination: The brominated phenol is then subjected to amination to introduce the amino group.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, amination, and hydroxylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(s)-2-(1-Amino-2-hydroxyethyl)-4-bromophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
(s)-2-(1-Amino-2-hydroxyethyl)-4-bromophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (s)-2-(1-Amino-2-hydroxyethyl)-4-bromophenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-Amino-2-hydroxyethyl)phenol: Lacks the bromine atom.
4-Bromophenol: Lacks the amino and hydroxyl groups.
2-(1-Aminoethyl)-4-bromophenol: Lacks the hydroxyl group.
Uniqueness
(s)-2-(1-Amino-2-hydroxyethyl)-4-bromophenol is unique due to the presence of all three functional groups (amino, hydroxyl, and bromine) on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
(s)-2-(1-Amino-2-hydroxyethyl)-4-bromophenol is a chiral organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₈BrNO₂, with a molar mass of approximately 232.07 g/mol. The compound features a bromine atom, an amino group, and a hydroxyl group attached to a phenolic ring, contributing to its reactivity and biological interactions.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. Studies have demonstrated its ability to inhibit various cancer cell lines, including HeLa and MCF7 cells. The compound induces apoptosis and cell cycle arrest, particularly in the G2/M phase, through mechanisms involving reactive oxygen species (ROS) accumulation and modulation of apoptotic pathways.
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 0.80 | Induction of apoptosis |
MCF7 | 0.43 | ROS accumulation |
Interaction with Biological Targets
The compound's structure allows it to interact with specific molecular targets, modulating enzyme activities or receptor interactions. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, enhancing its stability and reactivity.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression.
- DNA Interaction : It exhibits strong binding affinity to DNA, leading to effective nuclease activity through both oxidative and hydrolytic pathways.
- Cell Cycle Modulation : By inducing cell cycle arrest at specific phases, the compound effectively limits cancer cell proliferation.
Study 1: Anticancer Efficacy
A study investigated the effects of this compound on HeLa cells. The results indicated that treatment with the compound led to significant apoptosis as evidenced by nuclear staining assays. The study also noted a marked increase in the G2/M phase population, indicating effective cell cycle arrest.
Study 2: Enzyme Inhibition Kinetics
In another investigation focused on enzyme kinetics, this compound was assessed for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound exhibited mixed-type inhibition with IC50 values indicating potent inhibitory activity.
Table 2: Enzyme Inhibition Kinetics
Enzyme | IC50 (µM) | Inhibition Type |
---|---|---|
Acetylcholinesterase | 0.58 | Mixed-type |
Butyrylcholinesterase | 0.37 | Competitive |
Properties
Molecular Formula |
C8H10BrNO2 |
---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
2-[(1S)-1-amino-2-hydroxyethyl]-4-bromophenol |
InChI |
InChI=1S/C8H10BrNO2/c9-5-1-2-8(12)6(3-5)7(10)4-11/h1-3,7,11-12H,4,10H2/t7-/m1/s1 |
InChI Key |
PVTGUMYIFWPGRK-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)[C@@H](CO)N)O |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(CO)N)O |
Origin of Product |
United States |
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